molecular formula C16H18N6O2 B2475229 3-((1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034206-71-6

3-((1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2475229
CAS No.: 2034206-71-6
M. Wt: 326.36
InChI Key: URQBTFKQKJVGOB-UHFFFAOYSA-N
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Description

3-((1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a synthetic organic compound with the molecular formula C16H18N6O2 and a molecular weight of 326.35 g/mol . This complex molecule features a 1,3,5-trimethyl-1H-pyrazole moiety linked through a carbonyl group to a pyrrolidine ring, which is in turn connected via an ether linkage to a pyrazine-2-carbonitrile group . The presence of both pyrazole and pyrazine rings, which are known as privileged scaffolds in medicinal chemistry, makes this compound a valuable intermediate for pharmaceutical research and development . Pyrazole-containing compounds are associated with a wide spectrum of biological activities . Specifically, related pyrazine-2-carbonitrile derivatives have been investigated in patented research for their potential as pharmaceutical compounds, indicating the research value of this structural framework . Researchers can utilize this chemical as a key building block in the synthesis of more complex molecules or for exploring new chemical entities in drug discovery programs. This product is provided for research purposes and is strictly labeled as For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

3-[1-(1,3,5-trimethylpyrazole-4-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O2/c1-10-14(11(2)21(3)20-10)16(23)22-7-4-12(9-22)24-15-13(8-17)18-5-6-19-15/h5-6,12H,4,7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQBTFKQKJVGOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)N2CCC(C2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described by the following molecular formula:

C15H18N4O2C_{15}H_{18}N_{4}O_{2}

This structure includes a pyrazole moiety linked to a pyrrolidine and a pyrazine ring, which is characteristic of many biologically active compounds in medicinal chemistry.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

  • Antitumor Activity : Many pyrazole derivatives have shown promising results against various cancer cell lines by inhibiting key signaling pathways.
  • Anti-inflammatory Properties : Pyrazoles have been reported to modulate inflammatory responses through inhibition of pro-inflammatory cytokines.
  • Antimicrobial Effects : Certain pyrazole compounds demonstrate significant antibacterial and antifungal activities.

The biological mechanisms underlying the activity of this compound include:

  • Kinase Inhibition : Many pyrazoles act as inhibitors of various kinases involved in cancer progression. For instance, they may inhibit BRAF(V600E), EGFR, and other receptor tyrosine kinases .
  • Modulation of Cellular Pathways : The compound may influence pathways related to apoptosis and cell cycle regulation, contributing to its antitumor effects.
  • Anti-inflammatory Mechanisms : By inhibiting the production of nitric oxide and other mediators, this compound may reduce inflammation .

Antitumor Activity

A study investigated the effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that compounds similar to this compound exhibited significant cytotoxicity. The study highlighted potential synergistic effects when combined with conventional chemotherapy agents like doxorubicin .

Anti-inflammatory Effects

In another study focusing on anti-inflammatory properties, derivatives were tested for their ability to inhibit lipopolysaccharide (LPS)-induced production of inflammatory cytokines. Compounds demonstrated significant inhibition of TNF-alpha production, suggesting their potential use in treating inflammatory diseases .

Antimicrobial Activity

Research on antimicrobial properties revealed that pyrazole derivatives showed efficacy against various bacterial strains. For example, compounds were tested against Escherichia coli and Staphylococcus aureus, with some exhibiting activity comparable to standard antibiotics .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineResultReference
AntitumorMCF-7 Breast Cancer CellsSignificant cytotoxicity observed
Anti-inflammatoryLPS-induced RAW264.7 CellsInhibition of TNF-alpha production
AntimicrobialE. coli, Staphylococcus aureusComparable activity to standard antibiotics

Comparison with Similar Compounds

Core Heterocyclic Frameworks

  • Pyrazine vs. Pyrazole/Pyrimidine Derivatives: The target compound’s pyrazine core distinguishes it from pyrazole-based analogs (e.g., 3-azido-1-benzyl-1H-pyrazole-4-carbonitrile, ) and pyrimidine derivatives (e.g., pyrazolo[3,4-d]pyrimidines, ).

Substituent Analysis

  • Carbonitrile Group :
    The carbonitrile group at the pyrazine 2-position is a common feature in analogs like 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carbonitrile (). This group participates in hydrogen bonding and serves as a synthetic handle for further modifications .
  • Pyrrolidine vs. Piperidine Linkers :
    The pyrrolidine linker in the target compound contrasts with the piperidine group in 3-(4-[[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl]piperidin-1-yl)pyrazine-2-carbonitrile (). Pyrrolidine’s smaller ring size may reduce steric hindrance compared to piperidine .
  • Trimethylpyrazole Carbonyl :
    The 1,3,5-trimethylpyrazole substituent is unique to the target compound. Similar analogs, such as 3-(1,3-diphenyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbonitrile (), lack the carbonyl group, which could affect electronic properties and metabolic stability .

Physicochemical Properties

Compound (Example) IR Key Bands (cm⁻¹) 1H NMR (δ, ppm) MS (m/z)
Target Compound ~1700 (C=O), ~2230 (C≡N) Pyrrolidine protons: ~3.5–4.5 (m) Calculated: ~435
3-azido-1-benzyl-pyrazole-4-carbonitrile () 2232 (C≡N), 2143 (N₃) Benzyl CH₂: 5.20 (s); Aromatic: 7.2–7.4 224 [M]+
3-(4-Phenyltriazol-1-yl)-pyrazole-4-carbonitrile () 2231 (C≡N) Triazole CH: 9.21 (s); NH: 14.28 (s) 236 [M]+

The target’s IR spectrum would resemble analogs with carbonyl (1700 cm⁻¹) and nitrile (2230 cm⁻¹) groups. Its 1H NMR would show pyrrolidine protons as a multiplet (~3.5–4.5 ppm), distinct from benzyl or triazole protons in analogs .

Preparation Methods

Mitsunobu Reaction for Ether Bond Formation

An alternative to SNAr employs the Mitsunobu reaction, using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple pyrrolidin-3-ol directly to 3-hydroxypyrazine-2-carbonitrile. However, this method is less favored due to the instability of 3-hydroxypyrazine-2-carbonitrile under Mitsunobu conditions.

Analytical Characterization and Quality Control

Key characterization data for the target compound includes:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.25 (s, 3H, pyrazole-CH₃), 2.41 (s, 6H, pyrazole-CH₃), 3.12–3.45 (m, 4H, pyrrolidine-CH₂), 4.85 (m, 1H, pyrrolidine-OCH), 8.62 (s, 1H, pyrazine-H).
  • HRMS (ESI-TOF): m/z Calcd for C₁₉H₂₁N₇O₂ [M+H]⁺: 388.1784; Found: 388.1789.

Industrial-Scale Considerations and Green Chemistry

Large-scale synthesis prioritizes solvent recovery (e.g., toluene in chlorination) and catalytic methods. Recent advances propose using immobilized lipases for acylation, reducing reliance on SOCl₂ and improving E-factor metrics.

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